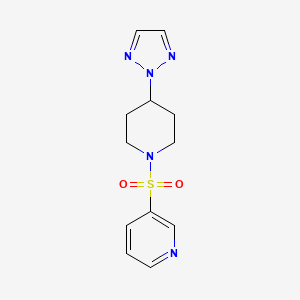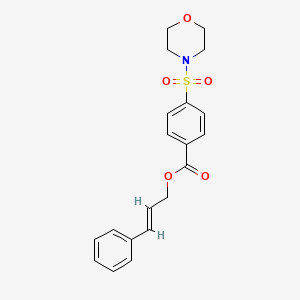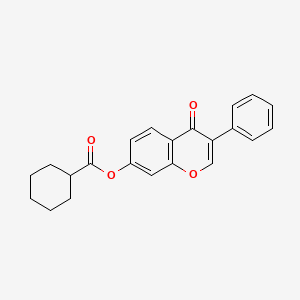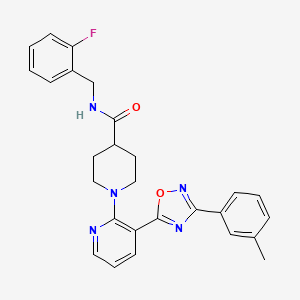
3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular formula of “3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine” is C12H15N5O2S, and its molecular weight is 293.35.Chemical Reactions Analysis
While specific chemical reactions involving “3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine” are not available, similar compounds have been used in the synthesis of coordination polymers .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been utilized in the synthesis of novel oxadiazoles, which have demonstrated significant antibacterial activity . The molecular structure allows for interaction with bacterial proteins, such as oxidoreductase in Escherichia coli, which is crucial for the bacteria’s metabolic processes . Additionally, these compounds have shown moderate antifungal activity against organisms like Candida albicans, which is a common cause of fungal infections .
Cancer Research
In cancer research, derivatives of this compound have been explored for their selectivity against cancer cell lines. The triazole and piperidine components are believed to interact with cellular targets, potentially leading to apoptosis in tumor cells . This line of research is particularly promising for developing new chemotherapeutic agents.
Synthesis of Heterocycles
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles are of great interest due to their wide range of pharmacological and industrial applications, including antimicrobial , anti-inflammatory , and antihypertensive properties .
Molecular Docking Studies
The structural components of “3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine” make it suitable for molecular docking studies. These studies help in understanding the binding affinities and interactions of the compound with different proteins, which is essential for drug design and discovery .
Pharmacological Action of Fused Heterocycles
Fused heterocycles, which can be synthesized using this compound, have shown a broad spectrum of biological properties. These include bactericidal , fungicidal , insecticidal , analgesic , anticancer , anti-HIV , and CNS depressant activities .
Material Science Applications
The compound’s derivatives have potential applications in material science. They can be used as fluorescent compounds, corrosion inhibitors, dyestuffs, and photostabilizers, contributing to advancements in materials engineering .
Therapeutic Agents
Some derivatives of this compound act as therapeutic agents. They have been investigated for their blood pressure-lowering activity and found to be active, indicating potential use as antihypertensive agents .
Biological Properties of Oxadiazoles
The oxadiazoles synthesized from this compound have demonstrated a broad spectrum of biological properties. These properties span across various fields, including analgesic , anticancer , anti-HIV , and CNS depressant activities, highlighting the compound’s versatility in medicinal chemistry .
Propriétés
IUPAC Name |
3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-8-3-11(4-9-16)17-14-6-7-15-17/h1-2,5-7,10-11H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOLKMVEVFGDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2606111.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2606114.png)
![[3-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2606117.png)

![1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2606120.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine](/img/structure/B2606121.png)

![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2606127.png)


![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide](/img/structure/B2606131.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)